2,6-di(1H-pyrazol-1-yl)isonicotinic acid 2,6-di(1H-pyrazol-1-yl)isonicotinic acid
Brand Name: Vulcanchem
CAS No.: 600727-96-6
VCID: VC8033086
InChI: InChI=1S/C12H9N5O2/c18-12(19)9-7-10(16-5-1-3-13-16)15-11(8-9)17-6-2-4-14-17/h1-8H,(H,18,19)
SMILES: C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C(=O)O
Molecular Formula: C12H9N5O2
Molecular Weight: 255.23 g/mol

2,6-di(1H-pyrazol-1-yl)isonicotinic acid

CAS No.: 600727-96-6

Cat. No.: VC8033086

Molecular Formula: C12H9N5O2

Molecular Weight: 255.23 g/mol

* For research use only. Not for human or veterinary use.

2,6-di(1H-pyrazol-1-yl)isonicotinic acid - 600727-96-6

Specification

CAS No. 600727-96-6
Molecular Formula C12H9N5O2
Molecular Weight 255.23 g/mol
IUPAC Name 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H9N5O2/c18-12(19)9-7-10(16-5-1-3-13-16)15-11(8-9)17-6-2-4-14-17/h1-8H,(H,18,19)
Standard InChI Key AABBIGVHMABWQY-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C(=O)O
Canonical SMILES C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid, reflects its pyridine backbone substituted with pyrazole rings and a carboxylic acid group. The planar pyridine ring facilitates π-π stacking interactions, while the pyrazole groups act as bidentate ligands, coordinating to metal centers through their nitrogen atoms . The carboxylic acid moiety enhances solubility in polar solvents and provides a site for further functionalization, such as esterification or amidation .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₉N₅O₂
Molecular Weight255.23 g/mol
IUPAC Name2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid
SMILESC1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C(=O)O
InChIKeyAABBIGVHMABWQY-UHFFFAOYSA-N

X-ray crystallography of its iron(II) complexes reveals a distorted octahedral geometry, with the ligand’s pyridine and pyrazole nitrogen atoms occupying equatorial positions . The carboxylic acid group remains uncoordinated in these complexes, suggesting its role in stabilizing the crystal lattice through hydrogen bonding .

Spectroscopic Features

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic vibrations:

  • C=O Stretch: 1680–1700 cm⁻¹ (carboxylic acid)

  • N-H Stretch: 2500–3300 cm⁻¹ (pyrazole)

  • C-N Stretch: 1350–1500 cm⁻¹ (pyridine ring)

Nuclear magnetic resonance (NMR) spectra in deuterated dimethyl sulfoxide (DMSO-d₆) show resonances at δ 8.98 ppm (pyrazole protons) and δ 14.07 ppm (carboxylic acid proton), confirming the structure .

Synthesis and Functionalization

Laboratory-Scale Synthesis

The synthesis involves a multi-step protocol starting from methyl 2,6-dibromoisonicotinate:

  • Ullmann Coupling: Reaction with pyrazole in the presence of copper(I) iodide and 1,10-phenanthroline yields 2,6-di(pyrazol-1-yl)isonicotinic acid methyl ester .

  • Ester Hydrolysis: Treatment with aqueous potassium hydroxide converts the methyl ester to the carboxylic acid derivative .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
Ullmann CouplingPyrazole, CuI, K₂CO₃, 120°C, 72h29%
Ester HydrolysisKOH (aq), reflux, 24h72%

The moderate yields highlight challenges in steric hindrance during the Ullmann coupling, necessitating optimization for industrial-scale production.

Post-Synthetic Modifications

The carboxylic acid group enables covalent attachment to surfaces or polymers. For example, coupling with pyrenebutanol via DCC/DMAP-mediated esterification produces luminescent derivatives suitable for molecular electronics .

Coordination Chemistry and Spin-Crossover Phenomena

Iron(II) Complexes

Reaction with iron(II) tetrafluoroborate hexahydrate in dichloromethane/methanol yields Fe(L)₂₂ complexes (L = ligand). These complexes exhibit spin-crossover behavior, transitioning between high-spin (S = 2) and low-spin (S = 0) states upon temperature changes or light irradiation .

Table 3: Magnetic Properties of Fe(L)₂

PropertyHigh-Spin StateLow-Spin State
Magnetic Moment (μeff)5.1 μB0.4 μB
Transition Temperature220 K180 K

Mössbauer spectroscopy confirms the spin-state transition, showing distinct quadrupole splitting values for each state (ΔEQ = 2.4 mm/s for high-spin; ΔEQ = 0.8 mm/s for low-spin) .

Applications in Spintronics

The SCO complexes serve as molecular switches in spintronic devices, where their magnetic bistability enables data storage at the nanoscale. Thin films of Fe(L)₂₂ on gold substrates demonstrate reversible conductance switching, with ON/OFF ratios exceeding 10³ at room temperature .

Comparative Analysis with Related Ligands

2,6-Bis(3,5-dimethylpyrazol-1-yl)pyridine

Methyl substitution on the pyrazole rings enhances ligand field strength, raising the SCO transition temperature by 50–70 K compared to the unsubstituted analogue .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator